N,5-dicyclopropylisoxazole-3-carboxamide
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Overview
Description
N,5-dicyclopropylisoxazole-3-carboxamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 g/mol. This compound is part of the isoxazole family, which is known for its significant biological and medicinal properties . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities . They have shown promising results in antimicrobial activity , anticancer properties , and as COX inhibitors .
Mode of Action
Isoxazole derivatives have been known to interact with their targets leading to changes that result in their observed biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific isoxazole derivative.
Biochemical Pathways
Isoxazole derivatives have been known to affect various biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight is 15314 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Isoxazole derivatives have shown potent to moderate activities against various cancer cell lines and have been found to have antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dicyclopropylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of molecular iodine and hydroxylamine in the presence of n-BuLi (butyllithium) is a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: N,5-dicyclopropylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N,5-dicyclopropylisoxazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is being investigated for its potential use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isoxazole: The parent compound of N,5-dicyclopropylisoxazole-3-carboxamide, known for its wide range of biological activities.
Indole-2-carboxamide: Another heterocyclic compound with significant antimicrobial and anticancer properties.
Thiadiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,5-dicyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(11-7-3-4-7)8-5-9(14-12-8)6-1-2-6/h5-7H,1-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYYVVJEXWQUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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